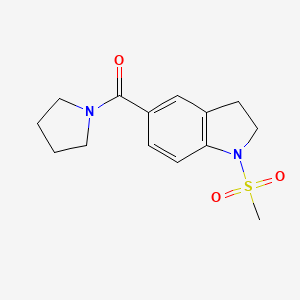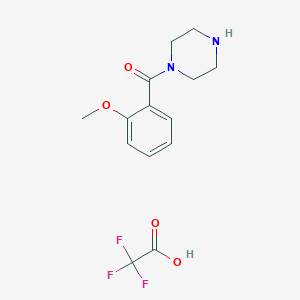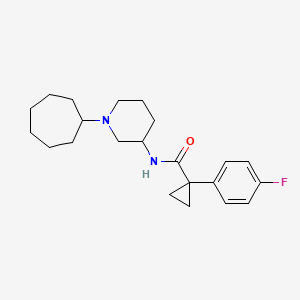
1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline, also known as MSPI, is a synthetic indoline derivative that has gained attention in recent years due to its potential applications in scientific research. MSPI has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in various fields such as pharmacology, toxicology, and neuroscience.
Mécanisme D'action
The mechanism of action of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline is not fully understood, but it is believed to involve the inhibition of serotonin reuptake in the brain. This leads to an increase in the concentration of serotonin in the synapse, which can help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has been found to exhibit a wide range of biochemical and physiological effects. In addition to its activity as an SSRI, 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has also been found to exhibit significant activity as an antioxidant and anti-inflammatory agent. This makes it a potential candidate for use in the treatment of various diseases such as arthritis, cardiovascular disease, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline in lab experiments is its high selectivity for serotonin reuptake inhibition. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, one of the limitations of using 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline is its relatively low potency compared to other SSRIs. This can make it difficult to achieve significant effects at lower concentrations.
Orientations Futures
There are several potential future directions for research on 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline. One area of interest is in the development of new antidepressant drugs based on the structure of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline. Another potential direction is in the use of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline as a tool for studying the role of serotonin in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline involves a multi-step process that begins with the reaction of 5-nitroindole with methylsulfonyl chloride to form 5-nitro-1-(methylsulfonyl)indole. This intermediate is then reduced to 5-amino-1-(methylsulfonyl)indole using a suitable reducing agent. The final step involves the reaction of 5-amino-1-(methylsulfonyl)indole with pyrrolidine-1-carboxylic acid to produce 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline.
Applications De Recherche Scientifique
1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of pharmacology, where 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has been found to exhibit significant activity as a selective serotonin reuptake inhibitor (SSRI). This makes it a potential candidate for the development of new antidepressant drugs.
In addition to its pharmacological properties, 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has also been found to exhibit significant activity as an antioxidant and anti-inflammatory agent. This makes it a potential candidate for use in the treatment of various diseases such as arthritis, cardiovascular disease, and cancer.
Propriétés
IUPAC Name |
(1-methylsulfonyl-2,3-dihydroindol-5-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-20(18,19)16-9-6-11-10-12(4-5-13(11)16)14(17)15-7-2-3-8-15/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZRWOPUXNASPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24814636 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Methylsulfonyl)-5-(pyrrolidin-1-ylcarbonyl)indoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-acetyl-N~1~-ethyl-N~1~-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-L-methioninamide](/img/structure/B6060950.png)
![ethyl 2-[(5-bromo-2-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6060963.png)
![methyl 2-(5-{[2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B6060966.png)

![(4-{1,3-bis[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B6060976.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6060983.png)
![N-{3-[acetyl(methyl)amino]phenyl}-3-isopropoxybenzamide](/img/structure/B6060986.png)
![6',7'-dimethoxy-2'-(4-morpholinylacetyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B6060989.png)
![2-{1-(2-phenylethyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6060992.png)
![N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B6061003.png)
![7-(3-methoxybenzyl)-2-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061005.png)
![5-[1-(3-furoyl)-2-pyrrolidinyl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-thiophenecarboxamide](/img/structure/B6061008.png)